molecular formula C32H45NO7 B10814166 Milbemycin A4 oxime

Milbemycin A4 oxime

Cat. No.: B10814166
M. Wt: 555.7 g/mol
InChI Key: YCAZFHUABUMOIM-JUBNYKKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Milbemycin A4 oxime is a macrocyclic lactone belonging to the milbemycin family, which is isolated from the fermentation of the bacterium Streptomyces hygroscopicus var. aureolacrimosus. It is a semi-synthetic derivative of milbemycin A4 and is commonly used as a broad-spectrum antiparasitic agent. This compound is effective against a variety of nematodes and arthropods, making it a valuable compound in veterinary medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Milbemycin A4 oxime is synthesized through a two-step chemical reaction starting from milbemycins A3 and A4. The first step involves the oxidation of milbemycins A3 and A4 to form 5-oxomilbemycins A3 and A4 using chromium trioxide (CrO3) as a catalyst . The second step is the conversion of 5-oxomilbemycins A3 and A4 to this compound through an oximation reaction .

Industrial Production Methods

Industrial production of this compound involves the fermentation of Streptomyces hygroscopicus var. aureolacrimosus to produce milbemycins A3 and A4. The fermentation broth is then subjected to extraction and purification processes to isolate the milbemycins. The isolated milbemycins are subsequently oxidized and oximated to produce this compound .

Chemical Reactions Analysis

Mechanism of Action

Milbemycin A4 oxime exerts its effects by binding to specific high-affinity sites on the target parasite cells, which affects the permeability of the cell membrane to chloride ions. This leads to an increase in the release of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the nerve cells of nematodes and the muscle cells of arthropods. By opening glutamate-gated chloride channels, this compound enhances the permeability of the nerve membrane to chloride ions, thereby preventing the transmission of nerve signals. This ultimately results in neuro-paralysis, causing the muscle cells to lose their ability to contract, leading to the death of the parasites .

Biological Activity

Milbemycin A4 oxime is a semi-synthetic macrocyclic lactone derived from the fermentation of Streptomyces hygroscopicus and has garnered attention for its broad-spectrum biological activity, particularly against various pathogens, including fungi and parasites. This article delves into the compound's mechanisms of action, efficacy, safety, and relevant case studies to provide a comprehensive overview of its biological activity.

This compound primarily exerts its effects through the following mechanisms:

  • Inhibition of ABC Transporters : It blocks the efflux of azole antifungals in Candida glabrata by inhibiting ATP-binding cassette (ABC) transporters such as CgCDR1 and PDH1. This action enhances the susceptibility of resistant fungal strains to azole drugs, effectively reversing azole resistance .
  • Fungicidal Activity : Beyond merely inhibiting drug efflux, this compound has demonstrated intrinsic fungicidal activity against various fungi, including Candida albicans and Candida glabrata. Studies indicate that it can induce reactive oxygen species (ROS) formation, contributing to its fungicidal properties .
  • Neurotoxic Effects on Parasites : In invertebrates, milbemycin compounds bind to glutamate-sensitive chloride channels, leading to hyperpolarization and paralysis of parasites. This mechanism is crucial for its effectiveness against nematodes and arthropods .

Efficacy Against Fungal Pathogens

Recent studies have highlighted the efficacy of this compound in clinical settings:

  • Case Study in C. glabrata : In a study involving 28 clinical isolates of C. glabrata, this compound was shown to reduce the minimum inhibitory concentration (MIC) of fluconazole and voriconazole by four-fold. This significant reduction underscores its potential as an adjunct therapy in treating azole-resistant fungal infections .
  • Efficacy in Animal Models : this compound has been tested in animal models for its antiparasitic effects. For instance, a combination treatment with afoxolaner (an insecticide) and milbemycin oxime showed 99.9% efficacy against the adult hookworm Ancylostoma ceylanicum in Beagle dogs, indicating its potent anthelmintic properties .

Safety Profile

The safety of this compound has been assessed through various studies:

  • Toxicology Studies : In controlled trials involving dogs treated with afoxolaner and milbemycin oxime, no significant treatment-related adverse effects were observed at doses up to five times the maximum recommended dose. Clinical pathology evaluations indicated no clinically relevant abnormalities related to the treatment .
  • Long-term Use : The compound has been administered repeatedly without significant health issues or signs of toxicity, suggesting a favorable safety profile for both short-term and long-term use in veterinary medicine .

Comparative Efficacy Table

The following table summarizes the efficacy of this compound against various pathogens based on recent studies:

PathogenMechanism of ActionEfficacy (%)Reference
C. glabrataInhibition of azole efflux400% reduction in MIC with fluconazole
C. albicansIntrinsic fungicidal activity>90% inhibition at 3.2 µg/ml
Ancylostoma ceylanicumAnthelmintic action99.9% efficacy

Properties

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45NO7/c1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35/h7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3/b8-7+,20-10+,23-9+,33-28-/t19-,21-,24+,25-,26-,27+,29+,31+,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAZFHUABUMOIM-JUBNYKKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N/O)C)C(=O)O3)O)C)\C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058495
Record name Milbemycin oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93074-04-5
Record name Milbemycin oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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